molecular formula C13H11N3O3 B5138175 N-(2-methyl-4-nitrophenyl)isonicotinamide

N-(2-methyl-4-nitrophenyl)isonicotinamide

Cat. No. B5138175
M. Wt: 257.24 g/mol
InChI Key: LNZFIIGMKXAKHZ-UHFFFAOYSA-N
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Description

N-(2-methyl-4-nitrophenyl)isonicotinamide, also known as MNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-nitrophenyl)isonicotinamide is not fully understood. However, it has been proposed that N-(2-methyl-4-nitrophenyl)isonicotinamide inhibits the activity of enzymes involved in the biosynthesis of essential molecules in bacterial and fungal cells. N-(2-methyl-4-nitrophenyl)isonicotinamide has also been found to induce apoptosis in tumor cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
N-(2-methyl-4-nitrophenyl)isonicotinamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of DNA, RNA, and proteins. N-(2-methyl-4-nitrophenyl)isonicotinamide has also been found to induce oxidative stress in bacterial and fungal cells, which may contribute to its antimicrobial activity. Furthermore, N-(2-methyl-4-nitrophenyl)isonicotinamide has been found to induce cell cycle arrest and apoptosis in tumor cells.

Advantages and Limitations for Lab Experiments

N-(2-methyl-4-nitrophenyl)isonicotinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2-methyl-4-nitrophenyl)isonicotinamide has also been found to have low toxicity in mammalian cells, which makes it a promising candidate for further research. However, N-(2-methyl-4-nitrophenyl)isonicotinamide has some limitations as well. It has limited solubility in water, which may affect its bioavailability. N-(2-methyl-4-nitrophenyl)isonicotinamide also has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on N-(2-methyl-4-nitrophenyl)isonicotinamide. One area of research is to investigate the mechanism of action of N-(2-methyl-4-nitrophenyl)isonicotinamide in more detail. Another area of research is to explore the potential applications of N-(2-methyl-4-nitrophenyl)isonicotinamide in the treatment of bacterial, fungal, and tumor infections. Furthermore, N-(2-methyl-4-nitrophenyl)isonicotinamide can be modified to increase its solubility and half-life in vivo, which may improve its effectiveness as a therapeutic agent. Overall, N-(2-methyl-4-nitrophenyl)isonicotinamide is a promising compound that has the potential to be used in a variety of scientific research applications.

Synthesis Methods

N-(2-methyl-4-nitrophenyl)isonicotinamide can be synthesized through the reaction of 2-methyl-4-nitroaniline with isonicotinic acid in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been optimized over the years to increase yield and purity of N-(2-methyl-4-nitrophenyl)isonicotinamide.

Scientific Research Applications

N-(2-methyl-4-nitrophenyl)isonicotinamide has been extensively studied for its potential applications in scientific research. It has been found to have antibacterial, antifungal, and antitumor properties. N-(2-methyl-4-nitrophenyl)isonicotinamide has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It also exhibits antifungal activity against Candida albicans and Aspergillus niger. Furthermore, N-(2-methyl-4-nitrophenyl)isonicotinamide has been found to inhibit the growth of various tumor cell lines, including breast cancer and lung cancer cells.

properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-9-8-11(16(18)19)2-3-12(9)15-13(17)10-4-6-14-7-5-10/h2-8H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZFIIGMKXAKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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